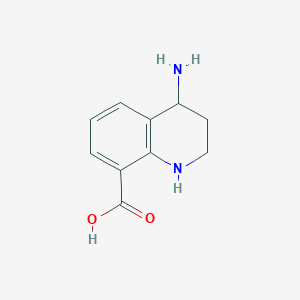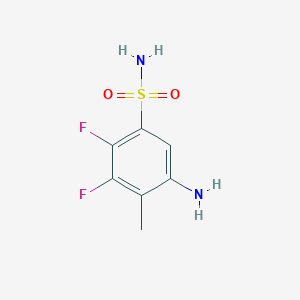
5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound is characterized by the presence of amino, difluoro, methyl, and sulfonamide functional groups attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method is the nitration of 2,3-difluoro-4-methyltoluene followed by reduction to introduce the amino group. The sulfonamide group is then introduced through sulfonation and subsequent reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present as an intermediate) to form the amino group.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new antibacterial agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing essential folic acid, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-methylbenzenesulfonamide: Similar structure but lacks the difluoro groups.
3,5-Difluoro-4-methylbenzenesulfonamide: Similar structure but lacks the amino group.
Uniqueness
The presence of both amino and difluoro groups in 5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide makes it unique. The difluoro groups can enhance the compound’s stability and reactivity, while the amino group provides sites for further functionalization and biological activity.
Propriétés
Formule moléculaire |
C7H8F2N2O2S |
|---|---|
Poids moléculaire |
222.21 g/mol |
Nom IUPAC |
5-amino-2,3-difluoro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H8F2N2O2S/c1-3-4(10)2-5(14(11,12)13)7(9)6(3)8/h2H,10H2,1H3,(H2,11,12,13) |
Clé InChI |
KMIHLWOEYCMJFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1N)S(=O)(=O)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


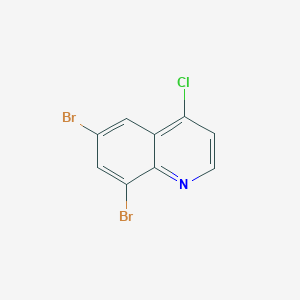

![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid](/img/structure/B13190369.png)
![5-Ethoxyspiro[2.3]hexan-1-amine](/img/structure/B13190370.png)
![2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13190382.png)
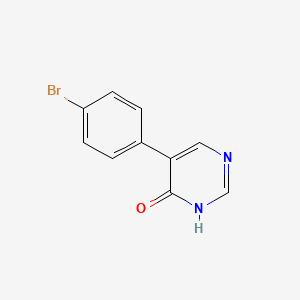


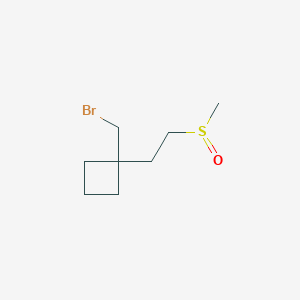

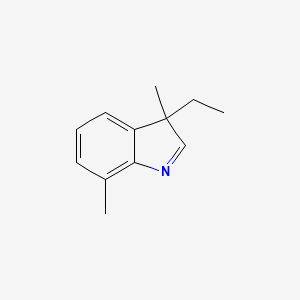

![[2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13190425.png)
